molecular formula C19H24N2O B5917904 1-benzyl-4-(2-methoxybenzyl)piperazine

1-benzyl-4-(2-methoxybenzyl)piperazine

Cat. No. B5917904
M. Wt: 296.4 g/mol
InChI Key: NEVFMUKEKSAROE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-(2-methoxybenzyl)piperazine, also known as BZP, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity in the 2000s as a recreational drug due to its stimulant effects. However, in recent years, BZP has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

1-benzyl-4-(2-methoxybenzyl)piperazine acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It achieves this by blocking the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
1-benzyl-4-(2-methoxybenzyl)piperazine has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause seizures, hallucinations, and psychosis in high doses. However, the exact mechanisms underlying these effects are not fully understood and require further research.

Advantages and Limitations for Lab Experiments

1-benzyl-4-(2-methoxybenzyl)piperazine has several advantages and limitations for use in lab experiments. One advantage is its ability to increase dopamine release, which can be useful for studying the role of dopamine in various physiological and pathological processes. However, its stimulant effects can also make it difficult to distinguish between the effects of 1-benzyl-4-(2-methoxybenzyl)piperazine and other variables. Additionally, the potential for adverse effects at high doses makes it important to use caution when using 1-benzyl-4-(2-methoxybenzyl)piperazine in lab experiments.

Future Directions

There are several future directions for research on 1-benzyl-4-(2-methoxybenzyl)piperazine. One area of interest is the development of 1-benzyl-4-(2-methoxybenzyl)piperazine analogs that have improved therapeutic potential and reduced side effects. Another area of research is the investigation of the long-term effects of 1-benzyl-4-(2-methoxybenzyl)piperazine use, particularly in the context of recreational drug use. Additionally, further studies are needed to fully understand the mechanisms underlying the biochemical and physiological effects of 1-benzyl-4-(2-methoxybenzyl)piperazine.

Synthesis Methods

1-benzyl-4-(2-methoxybenzyl)piperazine can be synthesized through a multi-step process that involves the reaction of piperazine with benzyl chloride and 2-methoxybenzyl chloride. The resulting compound is then purified through recrystallization and chromatography.

Scientific Research Applications

1-benzyl-4-(2-methoxybenzyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and toxicology. One area of research has focused on the use of 1-benzyl-4-(2-methoxybenzyl)piperazine as a potential treatment for Parkinson's disease. Studies have shown that 1-benzyl-4-(2-methoxybenzyl)piperazine can increase dopamine release in the brain, which is a key neurotransmitter that is depleted in Parkinson's disease.

properties

IUPAC Name

1-benzyl-4-[(2-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-22-19-10-6-5-9-18(19)16-21-13-11-20(12-14-21)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVFMUKEKSAROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-[(2-methoxyphenyl)methyl]piperazine

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